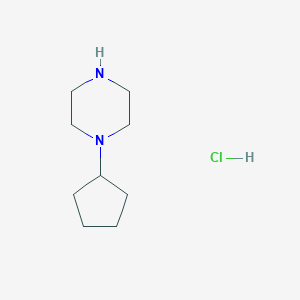

1-Cyclopentylpiperazine hydrochloride

Descripción

BenchChem offers high-quality 1-Cyclopentylpiperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentylpiperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H19ClN2 |

|---|---|

Peso molecular |

190.71 g/mol |

Nombre IUPAC |

1-cyclopentylpiperazine;hydrochloride |

InChI |

InChI=1S/C9H18N2.ClH/c1-2-4-9(3-1)11-7-5-10-6-8-11;/h9-10H,1-8H2;1H |

Clave InChI |

YJWOOKNYDBGALO-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)N2CCNCC2.Cl |

Origen del producto |

United States |

1-Cyclopentylpiperazine hydrochloride chemical structure and properties

Abstract

1-Cyclopentylpiperazine hydrochloride (CAS: 131269-35-7 for 2HCl) is a critical secondary amine intermediate utilized extensively in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Characterized by a piperazine core functionalized with a lipophilic cyclopentyl ring, this moiety serves as a privileged scaffold in the design of Histamine H3 receptor antagonists, estrogen receptor modulators, and specific oncology targets like Volasertib. This guide provides an exhaustive technical analysis of its physicochemical properties, validated synthetic routes, analytical characterization protocols, and structure-activity relationship (SAR) utility.

Chemical Identity & Structural Analysis[2][3]

1-Cyclopentylpiperazine exists primarily in two forms: the free base (a viscous oil) and the hydrochloride salt (a crystalline solid). The hydrochloride form (typically dihydrochloride) is preferred in pharmaceutical processing due to its enhanced stability, water solubility, and ease of handling.

Nomenclature & Registry

| Parameter | Details |

| IUPAC Name | 1-Cyclopentylpiperazine dihydrochloride |

| Common Name | 1-Cyclopentylpiperazine 2HCl |

| CAS Number (2HCl) | 131269-35-7 |

| CAS Number (Free Base) | 21043-40-3 |

| Molecular Formula | C₉H₂₀Cl₂N₂ (Salt) / C₉H₁₈N₂ (Base) |

| Molecular Weight | 227.17 g/mol (Salt) / 154.25 g/mol (Base) |

| SMILES | C1CCC(C1)N2CCNCC2.Cl.Cl |

Structural Commentary

The molecule consists of a saturated six-membered piperazine ring attached to a five-membered cyclopentyl ring. The basicity of the secondary amine (N4) allows for further functionalization, while the tertiary amine (N1) bearing the cyclopentyl group is sterically shielded and electronically distinct.

Physicochemical Profile

Understanding the physical behavior of 1-Cyclopentylpiperazine hydrochloride is vital for process optimization.

| Property | Value / Characteristic | Relevance |

| Appearance | White to off-white crystalline powder | Solid handling in GMP environments. |

| Melting Point | 260–265 °C (dec.) | High thermal stability for solid-state storage. |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Excellent for aqueous-based biological assays. |

| pKa (Calc.) | ~9.8 (N4), ~5.6 (N1) | N4 is the primary nucleophilic site for derivatization. |

| LogP (Base) | ~1.68 | Moderate lipophilicity aids membrane permeability in drug design. |

| H-Bond Donors | 1 (NH, salt form has 3) | Key interaction point for receptor binding. |

Synthetic Routes & Process Chemistry

The synthesis of 1-Cyclopentylpiperazine is a classic example of reductive amination , a method preferred over direct alkylation (using cyclopentyl halides) to minimize over-alkylation byproducts.

Primary Route: Reductive Amination

The reaction between cyclopentanone and excess piperazine is catalyzed by a reducing agent. In industrial settings, catalytic hydrogenation is used; in the lab, sodium triacetoxyborohydride (STAB) is common.

Mechanism:

-

Imine Formation: The secondary amine of piperazine attacks the carbonyl of cyclopentanone, releasing water to form an iminium ion/enamine intermediate.

-

Reduction: The intermediate is reduced in situ to the tertiary amine.

Experimental Protocol (Lab Scale)

-

Reagents: Cyclopentanone (1.0 eq), Piperazine (3.0 eq to prevent bis-alkylation), Sodium Triacetoxyborohydride (1.4 eq), Dichloromethane (DCM), Acetic Acid (cat.).

-

Procedure:

-

Dissolve piperazine in DCM. Add cyclopentanone and acetic acid. Stir for 30 min.

-

Add STAB portion-wise at 0°C.

-

Stir at room temperature for 12–16 hours.

-

Quench: Add saturated NaHCO₃. Extract with DCM.

-

Purification: The excess piperazine is water-soluble and removed during washing. The crude oil is treated with HCl in dioxane/ether to precipitate the dihydrochloride salt.

-

Figure 1: Synthetic pathway via reductive amination. The use of excess piperazine is critical to avoid the formation of 1,4-dicyclopentylpiperazine.

Analytical Characterization

Validating the identity and purity of 1-Cyclopentylpiperazine hydrochloride requires specific attention because the molecule lacks a strong UV chromophore (no conjugated π-systems).

HPLC Method (Derivatization Required for UV)

Standard UV detection at 254 nm is ineffective.

-

Approach A (LC-MS): Use Electrospray Ionization (ESI+) in SIM mode (m/z 155.2 for [M+H]+). This is the gold standard for underivatized samples.

-

Approach B (Derivatization): React with Dansyl Chloride or NBD-Cl to attach a fluorophore/chromophore to the secondary amine.

Protocol: HPLC-UV with Derivatization[2]

-

Sample Prep: Dissolve 10 mg sample in borate buffer (pH 9). Add Dansyl Chloride solution (in acetone). Heat at 60°C for 20 min.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

-

Detection: UV at 254 nm (detecting the dansyl group).

Spectral Data Reference

| Technique | Signal Expectation |

| 1H NMR (D₂O) | Cyclopentyl: Multiplets at δ 1.5–2.1 ppm (8H), Methine at δ 3.5 ppm (1H). Piperazine: Broad triplets/multiplets at δ 3.2–3.6 ppm (8H). |

| 13C NMR | Cyclopentyl: ~65 ppm (CH), ~28 ppm (CH2), ~24 ppm (CH2). Piperazine: ~48 ppm, ~42 ppm. |

| MS (ESI+) | Base peak at m/z 155.15 [M+H]⁺. |

Applications in Medicinal Chemistry

1-Cyclopentylpiperazine is a "privileged structure" in drug discovery. The cyclopentyl group provides a specific balance of steric bulk and lipophilicity (LogP ~1.7) without the metabolic liability of aromatic rings (which are prone to oxidation).

Key Therapeutic Areas

-

H3 Receptor Antagonists: Used to synthesize imidazole-free histamine H3 antagonists for treating cognitive disorders (e.g., Alzheimer's, ADHD). The piperazine acts as a linker, while the cyclopentyl group fits into hydrophobic pockets of the GPCR.

-

Oncology (PLK1 Inhibitors): It is a structural fragment in Volasertib (BI 6727), a Polo-like kinase 1 inhibitor. Here, the cyclopentyl group improves the pharmacokinetic profile compared to a simple methyl or ethyl group.

-

CCR5 Antagonists: Utilized in the development of antivirals blocking HIV entry.

Figure 2: Structure-Activity Relationship (SAR) map demonstrating the functional roles of the cyclopentylpiperazine moiety in drug design.

Handling, Safety, & Stability

While generally stable, the hydrochloride salt requires standard chemical hygiene.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Storage: Hygroscopic. Store in a tightly sealed container at room temperature (15–25°C), preferably in a desiccator.

-

Stability: The HCl salt is stable for years if kept dry. The free base absorbs CO₂ from the air (forming carbamates) and oxidizes slowly; it should be stored under nitrogen at 4°C.

References

-

ChemScene. (n.d.). 1-Cyclopentylpiperazine dihydrochloride Product Monograph. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 806421, 1-Cyclopentylpiperazine. Retrieved from

-

Koei Chemical Co Ltd. (1986). Production of 1-cyclopentylpiperazine (JPS61158973A). Google Patents. Retrieved from

-

MedChemExpress. (2023). Safety Data Sheet: 1-Cyclopentylpiperazine. Retrieved from

-

Simson Pharma. (n.d.). 1-Amino-4-cyclopentylpiperazine hydrochloride: Custom Synthesis. Retrieved from

Sources

Technical Whitepaper: Physicochemical Characterization and Analytical Methodologies for 1-Cyclopentylpiperazine Hydrochloride

Executive Summary

In modern drug discovery, piperazine derivatives serve as privileged scaffolds, frequently utilized in the synthesis of histamine H3 receptor antagonists and estrogen receptor modulators. 1-Cyclopentylpiperazine is a critical intermediate in these pathways. However, a common pitfall in pharmaceutical scale-up is the ambiguity surrounding its salt forms. Sourcing "1-Cyclopentylpiperazine HCl" can yield either the monohydrochloride or the dihydrochloride salt.

This whitepaper provides an authoritative guide on the molecular weight, chemical formula, and stoichiometric variance of 1-Cyclopentylpiperazine HCl [1]. Furthermore, it establishes a self-validating analytical workflow to definitively characterize the salt form, ensuring precise molar equivalence in downstream synthetic applications.

Chemical Identity and Stoichiometric Variance

The Causality of Salt Formation

The free base of 1-Cyclopentylpiperazine is a pale yellow oil [3]. In this state, it is highly hygroscopic and susceptible to oxidative degradation at the secondary amine site. To enhance thermodynamic stability, shelf-life, and aqueous solubility, the compound is converted into a hydrochloride salt.

Because the piperazine ring contains two basic nitrogen atoms with distinct pKa values (pKa₁ ~9.8 for the secondary amine, pKa₂ ~5.6 for the tertiary amine), the addition of hydrochloric acid can yield two distinct stable forms: the monohydrochloride and the dihydrochloride [1][2].

Failing to identify the correct stoichiometric ratio leads to incorrect molecular weight assumptions, which directly skews molar equivalents during N-alkylation or acylation reactions, resulting in poor yields and high impurity profiles.

Quantitative Data Summary

The following table delineates the exact physicochemical properties of the free base and its respective hydrochloride salts to facilitate easy comparison [1][2][3][4].

| Property | Free Base | Monohydrochloride | Dihydrochloride |

| CAS Number | 21043-40-3 | 1215167-70-6 | 131269-35-7 |

| Molecular Formula | C₉H₁₈N₂ | C₉H₁₈N₂ · HCl (or C₉H₁₉ClN₂) | C₉H₁₈N₂ · 2HCl (or C₉H₂₀Cl₂N₂) |

| Molecular Weight | 154.26 g/mol | 190.72 g/mol | 227.17 g/mol |

| Physical State | Pale yellow oil | Crystalline solid | Crystalline solid |

| Theoretical Cl⁻ % | 0.0% | ~18.6% | ~31.2% |

Analytical Characterization Protocol (A Self-Validating System)

To establish a self-validating analytical system, researchers cannot rely solely on Mass Spectrometry (MS). Electrospray ionization (ESI) strips the chloride counterions during the desolvation process, meaning both the mono- and dihydrochloride salts will yield the identical [M+H]⁺ peak at m/z 155.15.

To achieve absolute certainty, the protocol must couple positive-mode LC-MS (to confirm the organic core) with suppressed Ion Chromatography (to quantify the exact counterion mass fraction). The reconciliation of these two data points creates a closed, self-validating loop.

Phase 1: Organic Core Confirmation via LC-MS

-

Step 1 (Preparation): Prepare a 1.0 mg/mL stock solution of the 1-Cyclopentylpiperazine HCl batch in LC-MS grade methanol. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Step 2 (Chromatography): Inject 2.0 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

-

Step 3 (Detection): Monitor the eluent using a mass spectrometer in ESI+ mode.

-

Step 4 (Validation): Confirm the presence of the primary [M+H]⁺ ion at m/z 155.15 . This validates the structural integrity of the 1-Cyclopentylpiperazine core but does not confirm the salt stoichiometry.

Phase 2: Stoichiometric Validation via Ion Chromatography (IC)

-

Step 1 (Preparation): Accurately weigh exactly 10.0 mg of the solid sample and dissolve it in 100.0 mL of ultra-pure water (18.2 MΩ·cm) to prevent chloride contamination from glassware or tap water.

-

Step 2 (Chromatography): Inject 25 µL into an anion-exchange column (e.g., Dionex IonPac AS11). Elute isocratically using a 20 mM KOH eluent.

-

Step 3 (Detection): Utilize suppressed conductivity detection to isolate the chloride (Cl⁻) peak.

-

Step 4 (Quantification): Integrate the peak area and compare it against a pre-established standard calibration curve (1–100 ppm Cl⁻).

-

Step 5 (Data Reconciliation & Self-Validation): Calculate the mass fraction of chloride in the original 10.0 mg sample.

-

A result of ~18.6% validates the batch as the Monohydrochloride (MW: 190.72).

-

A result of ~31.2% validates the batch as the Dihydrochloride (MW: 227.17).

-

Any intermediate value (e.g., 25%) indicates a mixed-salt batch, which must be rejected or subjected to recrystallization to ensure stoichiometric precision in downstream synthesis.

-

Experimental Workflow Visualization

The following diagram maps the logical relationship and causality of the orthogonal analytical workflow required to characterize the compound.

Orthogonal self-validating workflow for determining the exact salt form of 1-Cyclopentylpiperazine.

References

1-Cyclopentylpiperazine Hydrochloride: Comprehensive Technical Guide and CAS Registry Analysis

Executive Summary

1-Cyclopentylpiperazine is a highly versatile cyclic diamine building block utilized extensively in medicinal chemistry, particularly in the development of therapeutics targeting neurological disorders[1]. A frequent point of friction in chemical procurement and database management is the differentiation of its various salt forms. This whitepaper definitively resolves the CAS registry lookup for 1-cyclopentylpiperazine hydrochloride , detailing its exact chemical identity, self-validating manufacturing protocols, and downstream applications in neuropharmacology.

Chemical Identity & CAS Registry Resolution

When sourcing 1-cyclopentylpiperazine, researchers must distinguish between the free base and its hydrochloride salts. These forms differ significantly in solubility, stability, and stoichiometric weight, which directly impacts formulation dosing and synthetic yield calculations.

The monohydrochloride salt is specifically cataloged under CAS 1215167-70-6 [2].

Table 1: Physicochemical Profiling of 1-Cyclopentylpiperazine Forms

| Compound Form | CAS Number | Molecular Formula | Molecular Weight | Physical State | Primary Use Case |

| Free Base | 21043-40-3[3] | C₉H₁₈N₂ | 154.26 g/mol | Pale yellow oil/gel | Direct nucleophilic reagent in anhydrous synthesis |

| Monohydrochloride | 1215167-70-6 [2] | C₉H₁₈N₂ · HCl | 190.71 g/mol | White solid | Standardized, stable building block for drug screening |

| Dihydrochloride | 131269-35-7[4] | C₉H₁₈N₂ · 2HCl | 227.17 g/mol | White crystalline solid | Highly water-soluble aqueous formulations |

Pharmacological Significance & Drug Development

1-Cyclopentylpiperazine is a privileged scaffold in the design of central nervous system (CNS) therapeutics and endocrine modulators.

-

Histamine H₃ Receptor Antagonists/Inverse Agonists: The cyclopentylpiperazine moiety is a critical structural determinant in a new class of imidazole-free H₃ receptor antagonists[5]. For example, derivatives of this scaffold were instrumental in the discovery of LML134, a clinical candidate developed for the treatment of excessive sleep disorders such as narcolepsy[6]. The basic piperazine nitrogen interacts with the conserved aspartate residue (Asp3.32) in the H₃ receptor binding pocket, while the lipophilic cyclopentyl group occupies the adjacent hydrophobic sub-pocket.

-

Estrogen Receptor Modulators: The compound is also employed to prepare a series of selective estrogen receptor modulators (SERMs), where the cyclic amine tail dictates the compound's tissue-specific agonist/antagonist profile[7].

Mechanistic pathway of 1-Cyclopentylpiperazine-derived H3 receptor inverse agonists.

Self-Validating Synthetic Methodology

To synthesize the monohydrochloride salt (CAS 1215167-70-6) with high purity, a controlled reductive amination followed by precise salt formation is required. The following protocol is designed with built-in causality to prevent common failure modes.

Protocol: Synthesis of 1-Cyclopentylpiperazine Monohydrochloride

Step 1: Imine Formation & Reduction

-

Action: Dissolve 1.0 equivalent of cyclopentanone and 3.0 equivalents of anhydrous piperazine in 1,2-dichloroethane (DCE). Cool to 0°C and add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Causality: A large molar excess of piperazine is critical to statistically suppress the formation of the unwanted 1,4-dicyclopentylpiperazine byproduct. NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted cyclopentanone into cyclopentanol.

Step 2: Aqueous Workup & Extraction

-

Action: Quench the reaction with 1N NaOH until the aqueous layer reaches pH > 12, then extract with dichloromethane (DCM).

-

Causality: The high pH ensures both basic nitrogens of the piperazine ring are fully deprotonated, driving the free base (CAS 21043-40-3) exclusively into the organic phase while borate salts wash into the aqueous layer.

Step 3: Controlled Salt Formation

-

Action: Concentrate the organic layer, dissolve the resulting oil in anhydrous ethanol, and cool to 0°C. Dropwise add exactly 1.0 equivalent of ethereal HCl.

-

Causality: Strict stoichiometric control (1.0 eq) and low temperature prevent the protonation of the second, less basic nitrogen, ensuring the selective precipitation of the monohydrochloride (CAS 1215167-70-6) rather than the dihydrochloride (CAS 131269-35-7).

Step 4: Isolation

-

Action: Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum at 40°C.

Self-validating synthetic workflow for 1-Cyclopentylpiperazine monohydrochloride.

Analytical Characterization & Quality Control

To validate the integrity of the synthesized monohydrochloride, standard UV-based analytical methods are insufficient. The following protocol must be employed:

-

RP-HPLC Analysis:

-

Conditions: C18 column, gradient elution using Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

-

Detection: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Causality: Because 1-cyclopentylpiperazine lacks an extended conjugated pi-system, it has negligible UV absorbance above 210 nm. Relying on standard UV detectors (e.g., 254 nm) will result in false-positive purity readings by failing to detect the active compound or its non-chromophoric impurities. CAD or ELSD ensures universal detection of all non-volatile analytes.

-

-

¹H NMR (D₂O): The presence of the monohydrochloride can be confirmed by integrating the broad exchangeable proton signals and observing the characteristic downfield shift of the piperazine ring protons compared to the free base, confirming successful protonation at a single nitrogen site.

References

-

CAS No : 21043-40-3 | Product Name : 1-Cyclopentylpiperazine Source: Pharmaffiliates 3

-

1-Cyclopentylpiperazine - Chem-Impex Source: Chem-Impex 1

-

1-CYCLOPENTYLPIPERAZINE HCL (CAS 1215167-70-6) Source: Fluorochem 2

-

1-Cyclopentylpiperazine | 21043-40-3 Source: ChemicalBook 5

-

131269-35-7 | 1-Cyclopentylpiperazine dihydrochloride Source: ChemScene 4

-

The Discovery of LML134, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders Source: ResearchGate (ChemMedChem) 6

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-Cyclopentylpiperazine | 21043-40-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Cyclopentylpiperazine | 21043-40-3 [chemicalbook.com]

A Technical Guide to the Acid Dissociation Constants (pKa) of 1-Cyclopentylpiperazine Hydrochloride for Pharmaceutical Research

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, making its accurate determination essential in drug discovery and development.[1][2][3] 1-Cyclopentylpiperazine, a disubstituted piperazine derivative, possesses two ionizable nitrogen centers, resulting in two distinct pKa values. This guide provides a comprehensive analysis of the pKa values of 1-Cyclopentylpiperazine, contextualizing them within the broader family of piperazine derivatives. While direct experimental values for this specific compound are not prominently published, this document synthesizes predicted data, established structure-basicity relationships, and detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the ionization behavior of this important chemical scaffold.

Introduction: The Critical Role of pKa in Drug Development

In pharmaceutical sciences, the pKa of a molecule is not merely an academic value; it is a critical determinant of its behavior in biological systems.[2][4] The degree of ionization at physiological pH (typically ~7.4) governs a molecule's ability to cross lipid membranes, bind to its target protein, and its overall solubility.[1][2][4]

1-Cyclopentylpiperazine hydrochloride is a salt form of a weak base. The piperazine moiety, a six-membered ring with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. The two nitrogen atoms can be protonated, leading to two distinct pKa values. Understanding these values is paramount for:

-

Predicting In-Vivo Behavior : The ionization state affects a drug's ability to permeate the gut wall for oral absorption or cross the blood-brain barrier.[2]

-

Formulation Development : Knowledge of pKa guides the selection of appropriate salt forms and the pH of formulations to optimize solubility and stability.[4]

-

Target Engagement : The charge of a molecule can be crucial for forming ionic bonds or salt bridges within the binding pocket of a biological target.[1]

This guide will first establish the foundational pKa characteristics of the parent piperazine ring, then delve into the specific predicted values for 1-Cyclopentylpiperazine and conclude with robust, step-by-step protocols for their experimental determination.

Ionization of 1-Cyclopentylpiperazine: Predicted Values and Structural Context

1-Cyclopentylpiperazine features two basic nitrogen atoms: a secondary amine (N-H) and a tertiary amine (N-cyclopentyl). Each can accept a proton, leading to two distinct equilibrium constants, pKa1 and pKa2.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Experimental Protocol:

-

Preparation :

-

Accurately weigh and dissolve 1-Cyclopentylpiperazine hydrochloride in a known volume of deionized, CO2-free water to a final concentration of approximately 1-10 mM.

-

Prepare a standardized solution of 0.1 M NaOH.

-

Calibrate a high-precision pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01). [5] * To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl can be added to the sample solution. [5]

-

-

Titration :

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Begin gently stirring the solution with a magnetic stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.

-

Purge the solution with an inert gas like nitrogen for 5-10 minutes before and maintain a blanket of nitrogen over the solution during the titration. [5][6]This is a critical step to prevent atmospheric CO2 from dissolving and forming carbonic acid, which would interfere with the measurement.

-

Record the initial pH.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. [6]

-

-

Data Analysis :

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

The titration of 1-Cyclopentylpiperazine hydrochloride (the diprotonated form) with NaOH will show two equivalence points.

-

The pKa values are determined at the half-equivalence points. The pH at the first half-equivalence point corresponds to pKa2, and the pH at the second half-equivalence point corresponds to pKa1.

-

For higher accuracy, the equivalence points can be precisely located by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peaks of this derivative plot indicate the equivalence points.

-

UV-Vis Spectrophotometry

This method is applicable if the molecule contains a chromophore whose absorbance spectrum changes as a function of its ionization state. [7][8]The method relies on measuring the absorbance of the compound in a series of buffers with different, precisely known pH values.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Experimental Protocol:

-

Preparation :

-

Prepare a series of buffer solutions with known pH values, covering a range that brackets the expected pKa values (e.g., from pH 3 to pH 11). It is crucial to maintain a constant ionic strength across all buffers.

-

Prepare a stock solution of 1-Cyclopentylpiperazine hydrochloride.

-

Add a small, constant volume of the stock solution to a larger, fixed volume of each buffer to create a series of test solutions with identical total drug concentration. [7][9]

-

-

Measurement :

-

Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum (e.g., from 230-500 nm) for each buffered solution. [9] * Identify one or more wavelengths where the absorbance changes significantly as the pH changes. This indicates that the chromophore is sensitive to the ionization state of the molecule.

-

-

Data Analysis :

-

Plot the absorbance at the chosen analytical wavelength(s) against the pH of the buffer. [10] * The resulting data should form a sigmoidal curve for each ionization event.

-

The pKa value is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. [11]This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation. [12]

-

Capillary Electrophoresis (CE)

CE is a powerful, high-throughput technique that requires a very small amount of sample. [13]It determines pKa by measuring the electrophoretic mobility of the compound as a function of the pH of the background electrolyte (buffer). As the compound's charge changes with pH, its mobility in the electric field also changes.

Principle of Operation:

-

A fused-silica capillary is filled with a buffer of a specific pH.

-

A small plug of the sample is injected into the capillary.

-

A high voltage is applied, causing the charged molecules to migrate towards the oppositely charged electrode. A neutral marker is often included to measure the electroosmotic flow (EOF).

-

The time it takes for the analyte to reach the detector is measured.

-

This process is repeated using a series of buffers with different pH values.

-

The effective mobility is plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve. [13]This method is particularly advantageous for impure samples, as the impurities will likely separate from the analyte of interest during the electrophoretic run.

Conclusion

The pKa values of 1-Cyclopentylpiperazine are critical parameters for any research and development program involving this molecule. Based on established structure-basicity relationships and computational predictions, the two pKa values are estimated to be approximately 9.28 (pKa1) and within the range of 4.7-5.0 (pKa2) . This indicates that at physiological pH, the molecule will exist predominantly as a monocation. For definitive values required for regulatory submissions or advanced formulation work, direct experimental determination is necessary. Potentiometric titration stands as the most direct and reliable method, with UV-Vis spectrophotometry and capillary electrophoresis offering viable, and in some cases, advantageous alternatives. The protocols and data presented in this guide provide a robust framework for scientists to understand, predict, and accurately measure these essential physicochemical properties.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Sirius Analytical. (2023, December 13). What is pKa and how is it used in drug development?.

- Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

Al-Ghanim, A. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 819-835. [Link]

-

Orfi, L., et al. (2009). Development of Methods for the Determination of pKa Values. Current Medicinal Chemistry, 16(25), 3318-3343. [Link]

-

Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A, 1677, 463318. [Link]

- WuXi AppTec. (n.d.). pKa Study.

- ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. [Image].

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 999-1006. [Link]

-

Esmieu, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(5), 414-417. [Link]

-

Ortiz, M. C., et al. (2008). Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis, 29(13), 2841-2851. [Link]

- University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye.

-

Khalili, F., Henni, A., & East, A. L. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Academia.edu. [Link]

- Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa.

- Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.

-

Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. International Journal of Pharmaceutical and Engineering Research, 53(4s), 141-148. [Link]

-

Geiser, L., et al. (2005). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of Separation Science, 28(17), 2374-2380. [Link]

-

Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity, 6(11), 1822-1827. [Link]

- Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration.

-

ResearchGate. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

- Cambridge MedChem Consulting. (2023, December 14). Tuning basicity.

- ResearchGate. (n.d.). pK a values of common substituted piperazines. [Image].

- East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid.

- ChemScene. (n.d.). 1-Cyclopentylpiperazine dihydrochloride.

- CymitQuimica. (n.d.). CAS 21043-40-3: Cyclopentylpiperazine.

-

Semantic Scholar. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-4-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/8100067645068285c50c05872a44a706f9d3d3a0]([Link]

- BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

-

PubChem. (n.d.). 1-Cyclopentylpiperazine. Retrieved from [Link].

- Synquest Labs. (n.d.). 1-Cyclopentylpiperazine Safety Data Sheet.

- ChemicalBook. (n.d.). 1-Cyclopentylpiperazine CAS#: 21043-40-3.

- ChemBK. (2024, April 9). 1-Cyclopentyl-piperazine.

- ChemicalBook. (2025, August 8). 1-Cyclopentylpiperazine | 21043-40-3.

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

- Wagen, C. (2025, October 16). How to Predict pKa. Rowan.

- Reddit. (2023, August 17). Computational pKa Determination. r/comp_chem.

-

Urquhart, R. J., van Teijlingen, A., & Tuttle, T. (2024). ANI neural network potentials for small molecule pKa prediction. Physical Chemistry Chemical Physics, 26, 23934-23943. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hi-tec.tripod.com [hi-tec.tripod.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. analiza.com [analiza.com]

An In-Depth Technical Guide to the Characterization of 1-Cyclopentylpiperazine Hydrochloride: Determining the Melting Point Range

Abstract

This technical guide provides a comprehensive framework for the determination of the melting point range of 1-Cyclopentylpiperazine hydrochloride, a piperazine derivative of interest in pharmaceutical research and development. In the absence of an established, officially published melting point for this specific monohydrochloride salt, this document serves as a detailed methodological guide for researchers, scientists, and drug development professionals. It outlines the synthesis and purification considerations that directly impact the physicochemical properties of the compound, followed by a thorough exposition of the theoretical principles and practical execution of melting point analysis using both the classical capillary method and modern Differential Scanning Calorimetry (DSC). The guide emphasizes the importance of experimental design, instrument calibration, and data interpretation to ensure the generation of reliable and reproducible results, adhering to the principles of scientific integrity and good laboratory practice.

Introduction: The Significance of Melting Point in Pharmaceutical Development

The melting point of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that provides a wealth of information. It serves as a primary indicator of purity, with impurities typically causing a depression and broadening of the melting range.[1][2][3] Furthermore, the melting point is a key characteristic for the identification and confirmation of a specific solid-state form of a compound.[4] For amine-containing compounds like 1-Cyclopentylpiperazine, conversion to a hydrochloride salt is a common strategy to improve properties such as solubility, stability, and handling.[5][6] The resulting salt will have a distinct melting point, significantly different from its free base form, which is crucial for formulation development, quality control, and regulatory submissions.

1-Cyclopentylpiperazine hydrochloride is a derivative of piperazine, a core scaffold in many biologically active compounds. While data exists for the free base and the dihydrochloride salt, the monohydrochloride's properties are less documented. This guide, therefore, focuses on the ab initio determination of its melting point range, providing a robust scientific workflow from synthesis to final characterization.

Synthesis and Purification: The Foundation of Accurate Measurement

The journey to an accurate melting point determination begins with the synthesis and rigorous purification of the target compound. The presence of unreacted starting materials, by-products, or residual solvents will invariably lead to an inaccurate and broadened melting range.[1][3]

Synthetic Pathway for 1-Cyclopentylpiperazine Hydrochloride

A plausible and efficient synthesis of 1-Cyclopentylpiperazine hydrochloride involves a two-step process: the synthesis of the free base followed by its conversion to the monohydrochloride salt.

Step 1: Synthesis of 1-Cyclopentylpiperazine (Free Base)

A common method for the N-alkylation of piperazine is reductive amination. This can be achieved by reacting piperazine with cyclopentanone in the presence of a reducing agent.[7]

-

Reaction: Piperazine + Cyclopentanone --(Catalytic Hydrogenation)--> 1-Cyclopentylpiperazine

Step 2: Formation of the Monohydrochloride Salt

The monohydrochloride salt can be formed by treating the purified free base with one molar equivalent of hydrochloric acid in a suitable solvent, such as isopropanol or a methanol/ether mixture.[8]

-

Reaction: 1-Cyclopentylpiperazine + HCl --(in Solvent)--> 1-Cyclopentylpiperazine hydrochloride

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of 1-Cyclopentylpiperazine hydrochloride.

The Critical Role of Purification

Recrystallization is a powerful technique for purifying the final hydrochloride salt. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. This process effectively removes impurities that would otherwise depress and broaden the observed melting point. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and HPLC before proceeding to melting point determination.

Theoretical Framework: Understanding Melting Phenomena

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. For a pure substance, this transition occurs at a sharp, well-defined temperature. However, the presence of impurities disrupts the crystal lattice, which lowers the energy required to break the intermolecular forces, resulting in a lower melting point.[][10] This phenomenon, known as melting point depression, is also accompanied by a broadening of the melting range.

The relationship between the free base and its hydrochloride salts is also a key consideration. The formation of an ionic salt introduces strong electrostatic interactions within the crystal lattice. This generally leads to a significantly higher melting point for the salt compared to the free base. For a diprotic base like piperazine, the dihydrochloride salt, with two ionic interactions per molecule, is expected to have a higher melting point than the monohydrochloride salt.

The following diagram illustrates the conceptual relationship between purity and the observed melting point.

Caption: The effect of impurities on the melting point of a solid.

Experimental Determination of the Melting Point Range

Two primary methods are employed for the determination of melting points in a research and quality control setting: the capillary method and Differential Scanning Calorimetry (DSC). It is crucial to calibrate the instruments using certified reference standards to ensure the accuracy and traceability of the results.[2][3][11]

Instrument Calibration

Before any sample analysis, the temperature accuracy of the melting point apparatus or DSC must be verified. This is achieved by measuring the melting points of a set of certified reference standards with well-defined melting points.

| Reference Standard | Certified Melting Point (°C) |

| Phenyl Salicylate | 41.2 - 43.2 |

| Benzoic Acid | 122.35 |

| Caffeine | 234 - 237 |

Note: The specific reference standards and their certified values should be traceable to a national or international standards body.

Method 1: Capillary Melting Point Determination

This is a classical and widely used visual method for determining the melting point range.

Experimental Protocol:

-

Sample Preparation: The purified 1-Cyclopentylpiperazine hydrochloride should be a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle. Ensure the sample is completely dry, as residual solvent will act as an impurity.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Heating: Place the capillary tube in the heating block of the melting point apparatus. Heat rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

The recorded melting range is the interval between these two temperatures.

-

-

Repeatability: Perform the measurement in triplicate to ensure the reproducibility of the results.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more detailed and quantitative measure of the melting process.[4]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered 1-Cyclopentylpiperazine hydrochloride into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.

-

A nitrogen purge is typically used to maintain an inert atmosphere.

-

-

Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

The following diagram illustrates the general workflow for experimental melting point determination.

Caption: General workflow for the experimental determination of melting point.

Potential Challenges and Considerations

When determining the melting point of an amine hydrochloride salt, certain factors require careful consideration:

-

Hygroscopicity: Amine salts can be hygroscopic, meaning they can absorb moisture from the atmosphere.[12][13] Absorbed water will act as an impurity, leading to a depressed and broadened melting range. It is crucial to handle and store the sample in a dry environment (e.g., in a desiccator). Dynamic Vapor Sorption (DVS) can be used to quantify the hygroscopicity of the material.[][14][15]

-

Thermal Decomposition: Some compounds may decompose at or near their melting point, which can be observed as a change in color (e.g., darkening) or gas evolution. If decomposition occurs, the observed "melting point" should be reported as a decomposition temperature range. Thermogravimetric Analysis (TGA) can be performed in conjunction with DSC to distinguish between melting and decomposition.[12] Piperazine and its derivatives can be susceptible to thermal degradation at elevated temperatures.[16][17]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique melting point. The synthetic and purification conditions, particularly the choice of solvent for recrystallization, can influence which polymorph is obtained. DSC is particularly useful for identifying polymorphic transitions.[5]

Conclusion

The determination of the melting point range of 1-Cyclopentylpiperazine hydrochloride is a fundamental step in its physicochemical characterization. While a specific value is not yet established in the public domain, this guide provides a comprehensive and scientifically rigorous approach to its determination. By ensuring the synthesis of a high-purity material and employing calibrated instrumentation with well-defined protocols, researchers can confidently establish a reliable melting point range. This data is indispensable for advancing the development of 1-Cyclopentylpiperazine hydrochloride as a potential pharmaceutical candidate, ensuring quality, consistency, and a solid foundation for formulation and stability studies.

References

-

TutorChase. "How do impurities affect the melting point of a substance?". [Link]

-

Mettler Toledo. "Melting Point Reference Standards". [Link]

-

Chemistry LibreTexts. "6.1C: Melting Point Theory". [Link]

-

Chemistry Stack Exchange. "Effect of impurities on melting and boiling points". [Link]

-

Stanford Research Systems. "Melting Point Certified Reference Standards". [Link]

-

Organic Syntheses. "1-benzylpiperazine". [Link]

-

designer-drug.com. "Synthesis of 1-Benzylpiperazine (BzP/A2)". [Link]

-

Freeman, S. A. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture". [Link]

-

Pharmaceutical Outsourcing. "Pharmaceutical Salts Optimization of Solubility or Even More?". [Link]

- Google Patents. "JPS61158973A - Production of 1-cyclopentylpiperazine".

-

NETZSCH Analyzing & Testing. "Thermal Analysis in the Pharmaceutical Field". [Link]

-

Lepaumier, H., et al. "Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions". Energy & Fuels, 2011. [Link]

-

Qiu, C. and Zhang, R. "Physiochemical properties of alkylaminium sulfates: hygroscopicity, thermostability, and density". Environmental Science & Technology, 2012. [Link]

-

MDPI. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor". [Link]

-

SWGDRUG.org. "BENZYLPIPERAZINE". [Link]

-

TA Instruments. "High throughput thermal stability screening of biologic drugs with RS-DSC technology". [Link]

-

Journal of Chemical and Pharmaceutical Research. "Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview". [Link]

-

Pharmaoffer.com. "Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals". [Link]

-

ResearchGate. "Differential scanning calorimetry trace of piperidine. The lower and...". [Link]

-

Sciencemadness Discussion Board. "Hydrochloride vs non-hydrochloride compounds". [Link]

-

Wikipedia. "Benzylpiperazine". [Link]

-

ResearchGate. "DSC thermogram of multifunctionalized piperazine polymer.". [Link]

-

ResearchGate. "Differential scanning calorimetry thermogram of (A) piperine, (B)...". [Link]

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. mt.com [mt.com]

- 3. thinksrs.com [thinksrs.com]

- 4. researchgate.net [researchgate.net]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 10. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 11. creaanalytical.com.au [creaanalytical.com.au]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. Physiochemical properties of alkylaminium sulfates: hygroscopicity, thermostability, and density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 17. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

pharmacological applications of cyclopentylpiperazine derivatives

Title: Pharmacological Applications of Cyclopentylpiperazine Derivatives: A Technical Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary: The Cyclopentylpiperazine Pharmacophore

The 1-cyclopentylpiperazine moiety represents a privileged substructure in medicinal chemistry, distinguished by its ability to modulate lipophilicity (

This guide analyzes the pharmacological utility of this scaffold across three critical therapeutic axes: Antimycobacterial agents (Rifamycins) , Antiviral CCR5 antagonists , and CNS Sigma receptor ligands . It further details the industrial synthesis of the core scaffold and addresses critical safety parameters regarding nitrosamine impurities.

Structural Biology & SAR Logic

The pharmacological success of cyclopentylpiperazine derivatives stems from three structural contributors:

-

The Basic Nitrogen (N1/N4): Acts as a proton acceptor at physiological pH, often forming salt bridges with aspartate or glutamate residues in GPCRs (e.g., Glu283 in CCR5).

-

The Cyclopentyl "Cap": Provides a compact lipophilic anchor. In the context of Rifapentine, this group increases the half-life (

) significantly compared to the methyl group in Rifampin by enhancing protein binding and altering metabolic clearance.[1] -

The Piperazine Linker: A semi-rigid spacer that orients the lipophilic cap away from the polar effector domain.

DOT Diagram: Structure-Activity Relationship (SAR) Map

Caption: SAR map highlighting the functional roles of the cyclopentylpiperazine scaffold in drug design.

Therapeutic Case Studies

Case Study 1: Antimycobacterial Agents (Rifapentine)

Drug: Rifapentine (Priftin®) Target: DNA-dependent RNA polymerase (bacterial).[1][2][3][4]

Rifapentine is the most commercially significant application of the cyclopentylpiperazine moiety. Structurally, it differs from Rifampin by the substitution of a methyl group with a cyclopentyl group on the piperazine ring.

-

Mechanistic Advantage: The cyclopentyl group increases the lipophilicity of the molecule. This modification results in a serum half-life of ~13 hours (compared to 2–5 hours for Rifampin), enabling less frequent dosing (e.g., weekly regimens for latent TB) [1].[1]

-

Chemical Linkage: The scaffold is incorporated as 1-amino-4-cyclopentylpiperazine , linked to the 3-position of the rifamycin core via a hydrazone-like bond.[1]

Case Study 2: CCR5 Antagonists (HIV Entry Inhibition)

Target: CCR5 Chemokine Receptor.[1][5]

Small molecule CCR5 antagonists block the interaction between the HIV-1 gp120 envelope glycoprotein and the CCR5 co-receptor.

-

Lead Identification: Research identified 1-((4-Chlorophenyl)(phenyl)methyl)-4-cyclopentylpiperazine as a potent antiviral lead.[1]

-

Binding Mode: The cyclopentyl group occupies a specific hydrophobic pocket within the transmembrane helical bundle of the CCR5 receptor, mimicking the hydrophobic residues of natural chemokine ligands. The piperazine nitrogen interacts with the acidic glutamate residues (Glu283) essential for high-affinity binding [2].[1]

Case Study 3: Sigma Receptor Ligands (CNS)

Target: Sigma-1 (

While

-

Selectivity: 1-cyclopentyl-4-phenylpiperazine derivatives often exhibit altered

/

Experimental Protocols & Synthesis

Protocol A: Industrial Synthesis of 1-Cyclopentylpiperazine

Direct Reductive Amination (Preferred for Scale)

This method avoids the use of alkyl halides (genotoxic alerts) and utilizes catalytic hydrogenation.

-

Reagents: Piperazine (anhydrous), Cyclopentanone, 10% Pd/C or Raney Nickel, Hydrogen gas.

-

Solvent: Methanol or Toluene.

-

Procedure:

-

Charge a high-pressure autoclave with piperazine (1.0 equiv) and cyclopentanone (1.1 equiv).[1]

-

Pressurize with

(30–50 bar) and heat to 60–80°C. -

Stir for 4–6 hours until

uptake ceases. -

Workup: Filter catalyst, distill solvent, and fractionally distill the product (b.p. ~80-82°C at 0.1 mmHg) [4].

-

Protocol B: Synthesis of 1-Amino-4-Cyclopentylpiperazine (Rifapentine Intermediate)

The Nitrosation-Reduction Route (Critical Safety Control Required)

This specific hydrazine derivative is required for the Rifapentine linkage.

-

Step 1: Nitrosation

-

Step 2: Reduction

-

Reduce the nitroso intermediate using

(lab scale) or Zn/AcOH (industrial scale) to yield the 1-amino-4-cyclopentylpiperazine.[1] -

Purification: The final product must be rigorously purified to ensure < ppm levels of unreacted nitroso precursor.

-

DOT Diagram: Synthesis Workflow & Safety Check

Caption: Synthetic workflow for the scaffold and the high-risk nitrosation route for Rifapentine precursors.

Quantitative Data Summary

| Compound Class | Key Derivative | Target | Activity / | Clinical Status |

| Antimycobacterial | Rifapentine | RNA Polymerase | MIC: 0.03–0.06 | FDA Approved |

| Antiviral | 1-((4-Cl-Ph)...)-4-cyclopentylpiperazine | CCR5 | Preclinical | |

| CNS Ligand | Cyclopentyl-analog of PB-28 | Sigma-1/2 | Research Probe |

Safety & Regulatory Outlook (E-E-A-T)

The Nitrosamine Crisis: Recent regulatory scrutiny (FDA/EMA) has focused on nitrosamine impurities in rifamycin antibiotics. 1-cyclopentyl-4-nitrosopiperazine (CPNP) has been identified as a specific impurity in Rifapentine [5].[1]

-

Origin: Unreacted intermediate from the hydrazine synthesis (Protocol B) or degradation of the piperazine ring in the presence of nitrating agents.

-

Control Strategy: Manufacturers must implement rigorous limits (Acceptable Intake < 26.5 ng/day) and use alternative synthesis routes where possible, or validated purge steps during the reduction phase.

References

-

FDA Access Data. Priftin (Rifapentine) Prescribing Information.[1][3][Link][1]

-

Maeda, K. et al. (2004).[1] Structure-Activity Relationship of Piperazine-Based CCR5 Antagonists.[1] Journal of Virology. [Link][1][8][9]

-

Berardi, F. et al. (2004).[1] 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as Sigma Receptor Ligands.[1] Journal of Medicinal Chemistry.[10] [Link]

-

Koei Chemical Co Ltd. (1986).[1] Production of 1-cyclopentylpiperazine.[1][11][12][13][14] JPS61158973A.

-

U.S. Food and Drug Administration. (2020).[1] FDA Updates on Nitrosamine Impurities in Rifapentine.[1][Link][1]

Sources

- 1. Rifapentine - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. Rifapentine | C47H64N4O12 | CID 135403821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Cyclopentyl-4-nitrosopiperazine (CPNP) | Manasa Life Sciences [manasalifesciences.com]

- 8. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. 4-Cyclopentylpiperazin-1-amine | 61379-64-4 | Benchchem [benchchem.com]

- 12. chembk.com [chembk.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Piperazine compounds [m.chemicalbook.com]

difference between 1-Cyclopentylpiperazine free base and hydrochloride salt

This guide provides an in-depth technical analysis of 1-Cyclopentylpiperazine in its two primary forms: the free base and the dihydrochloride salt. It is designed for researchers and drug development professionals requiring precise physicochemical data and handling protocols.

Executive Summary

1-Cyclopentylpiperazine is a critical pharmacophore used in the synthesis of antimicrobials (e.g., Rifapentine intermediates), H3 receptor antagonists, and sigma receptor modulators. It exists in two distinct forms with divergent physicochemical behaviors:[1][2][3][4][5]

-

Free Base (CAS 21043-40-3): A lipophilic, low-melting liquid or semi-solid acting as a nucleophilic reagent. It is prone to oxidation and carbamate formation upon air exposure.

-

Dihydrochloride Salt (CAS 131269-35-7): A hydrophilic, crystalline solid utilized for stable storage and aqueous formulation. It represents the thermodynamically stable, protonated form of the diamine.

Understanding the transition between these forms is essential for optimizing synthetic yield, purification, and drug formulation.

Chemical Identity & Structural Analysis

The core difference lies in the protonation state of the piperazine nitrogens. The free base possesses two basic nitrogen centers: a tertiary amine (

| Feature | 1-Cyclopentylpiperazine (Free Base) | 1-Cyclopentylpiperazine Dihydrochloride |

| CAS Number | 21043-40-3 | 131269-35-7 |

| Molecular Formula | ||

| Molecular Weight | 154.25 g/mol | 227.17 g/mol |

| Physical State | Clear/Pale Yellow Liquid or Low-Melting Solid | White Crystalline Solid |

| Melting Point | ~25 °C (Solid-Liquid transition near RT) | >200 °C (Decomposition typical for 2HCl salts) |

| Primary Character | Lipophilic Nucleophile | Hydrophilic Ionic Solid |

Structural Visualization

The following diagram illustrates the structural transformation upon protonation.

Figure 1: Interconversion between 1-Cyclopentylpiperazine free base and its dihydrochloride salt.

Physicochemical Properties & Solubility Profile

Acidity and Basicity (pKa)

Piperazine derivatives exhibit two pKa values.[3][5][6] For 1-cyclopentylpiperazine:

-

-4 (Secondary Amine): pKa

-

-1 (Tertiary Amine): pKa

-

Free Base: Predominates at pH > 10.

-

Dihydrochloride: Predominates at pH < 4.

Solubility Matrix

The choice of solvent is critical for synthesis (base) vs. recrystallization (salt).

| Solvent | Free Base Solubility | Dihydrochloride Salt Solubility | Application Note |

| Water | Slightly Soluble / Dispersible | Highly Soluble | Salt form preferred for aqueous formulations. |

| Ethanol | Freely Soluble | Sparingly Soluble (Hot) | Ethanol is used to precipitate the salt from the base. |

| Dichloromethane (DCM) | Freely Soluble | Insoluble | DCM is the standard extraction solvent for the base. |

| Diethyl Ether | Soluble | Insoluble | Ether is used to wash the salt precipitate. |

| Acetone | Soluble | Insoluble | Acetone is an anti-solvent for salt crystallization. |

Synthesis & Conversion Protocols

A. Synthesis of the Free Base

The free base is typically synthesized via reductive amination of cyclopentanone with piperazine.

Reaction:

Key Considerations:

-

Stoichiometry: Use excess piperazine to minimize the formation of 1,4-dicyclopentylpiperazine (bis-alkylated impurity).

-

Purification: Fractional distillation under reduced pressure (BP ~105°C at 11 mmHg) is required to isolate the mono-substituted product.

B. Conversion to Dihydrochloride Salt

This process stabilizes the compound for storage.

Protocol:

-

Dissolution: Dissolve 10 g of 1-Cyclopentylpiperazine (Free Base) in 50 mL of absolute ethanol or ethyl acetate.

-

Acidification: Cool the solution to 0–5 °C. Slowly add concentrated HCl (37%) or HCl gas dissolved in ethanol/dioxane (approx. 2.2 - 2.5 equivalents).

-

Note: The reaction is exothermic. Control temperature to prevent degradation.

-

-

Precipitation: The dihydrochloride salt will precipitate as a white solid. If no precipitate forms, add diethyl ether as an anti-solvent.

-

Filtration: Filter the solid under vacuum and wash with cold acetone or ether to remove excess acid and impurities.

-

Drying: Dry under vacuum at 40 °C.

C. Regeneration of Free Base (Freebasing)

Required when the salt is used as a starting material in nucleophilic substitution reactions.

Protocol:

-

Dissolution: Dissolve the salt in minimal water.

-

Basification: Adjust pH to >12 using 5M NaOH.

-

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Dry the organic layer over anhydrous

and concentrate in vacuo.

Handling, Stability & Storage

Stability Challenges

-

Carbamate Formation: The secondary amine in the Free Base reacts rapidly with atmospheric

to form carbamates (-

Visual Sign: The clear liquid turns cloudy or forms a white crust.

-

-

Hygroscopicity: The Dihydrochloride Salt is hygroscopic. It will absorb moisture from the air, becoming sticky and difficult to weigh if not stored properly.

Storage Recommendations

-

Free Base: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Seal tightly to prevent

ingress. -

Salt: Store in a desiccator at room temperature. Stable for years if kept dry.

Applications in Drug Development

The choice between base and salt dictates the experimental workflow.

Figure 2: Decision matrix for selecting the appropriate chemical form.

-

Medicinal Chemistry (Synthesis): Use the Free Base . The salt form is non-nucleophilic because the nitrogen lone pairs are protonated. You must "freebase" the salt before using it in

reactions or amidation. -

Biological Assays: Use the Salt . It dissolves readily in aqueous buffers (PBS) or saline for in vitro/in vivo dosing.

-

Reference Standards: The Salt is preferred for analytical quantification (HPLC) due to its defined stoichiometry and non-volatile nature.

References

-

PubChem. (2025).[7][8] 1-Cyclopentylpiperazine (Compound).[7][9][10][11][12][13][14] National Library of Medicine. Available at: [Link]

-

Li, S., et al. (2005). "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH."[5] Pharmaceutical Research, 22(4), 628-635. (Contextual reference for salt vs base solubility principles). Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. CAS 1021298-67-8: Piperazine, 1-(cyclopropylcarbonyl)-, mo… [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. uregina.ca [uregina.ca]

- 7. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 1-Cyclopentylpiperazine | 21043-40-3 [sigmaaldrich.com]

- 11. CAS 21043-40-3: Cyclopentylpiperazine | CymitQuimica [cymitquimica.com]

- 12. 1-Cyclopentylpiperazine | 21043-40-3 [chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. 1-Cyclopentylpiperazine | 21043-40-3 [sigmaaldrich.com]

Application Notes and Protocols for the N-Arylation of 1-Cyclopentylpiperazine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Piperazines

The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs targeting a wide array of conditions, from central nervous system disorders to oncology. The ability to efficiently and selectively couple the piperazine core with diverse aryl and heteroaryl halides is therefore of paramount importance in drug discovery and development. This guide provides a detailed technical overview of the reaction conditions for the N-arylation of 1-cyclopentylpiperazine, a common secondary amine building block, with a particular focus on the practical challenges and solutions when starting from its hydrochloride salt.

Mechanistic Underpinnings: A Tale of Two Catalysts

The formation of the C(sp²)–N bond between an aryl halide and 1-cyclopentylpiperazine is predominantly achieved through two powerful cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[3] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, especially with sterically hindered secondary amines like 1-cyclopentylpiperazine. These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent the formation of inactive catalyst species.[5][6]

The Ullmann Condensation: A Classic Copper-Catalyzed Alternative

The Ullmann reaction is a classical method for C-N bond formation that utilizes a copper catalyst.[7][8] While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to improve reaction efficiency and lower the required temperature.[7] The mechanism is thought to involve the formation of an organocopper intermediate.[8] Although sometimes requiring higher temperatures than palladium-catalyzed reactions, the Ullmann condensation offers a cost-effective alternative.

Core Directive: Navigating the Use of 1-Cyclopentylpiperazine HCl

A common challenge in these coupling reactions is the use of the amine starting material as a hydrochloride salt. The HCl salt is often more stable and easier to handle than the free base. However, the presence of the acid requires careful consideration of the base used in the reaction. A stoichiometric amount of base is required to neutralize the HCl salt to generate the free amine in situ, with an additional amount required to facilitate the catalytic cycle. Therefore, when using 1-cyclopentylpiperazine HCl, at least two equivalents of base are necessary.

Visualizing the Catalytic Cycle: The Buchwald-Hartwig Pathway

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of 1-cyclopentylpiperazine HCl with an aryl bromide.

Materials:

-

1-Cyclopentylpiperazine hydrochloride

-

Aryl bromide

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst)

-

Bulky biarylphosphine ligand (e.g., XPhos, RuPhos, or SPhos)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or LHMDS)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk tube or other suitable reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), 1-cyclopentylpiperazine hydrochloride (1.2 mmol, 1.2 equiv), palladium precatalyst (0.01-0.05 mmol, 1-5 mol% Pd), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).

-

Add the base (2.5-3.0 mmol, 2.5-3.0 equiv). Note: At least 2.2 equivalents are needed to both neutralize the HCl salt and act as the base for the catalytic cycle.

-

Add the anhydrous, degassed solvent (5-10 mL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.

-

Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol describes a typical procedure for the N-arylation of 1-cyclopentylpiperazine HCl with an aryl iodide.

Materials:

-

1-Cyclopentylpiperazine hydrochloride

-

Aryl iodide

-

Copper(I) iodide (CuI)

-

Ligand (e.g., L-proline or 1,10-phenanthroline)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Sealed tube or microwave vial

Procedure:

-

To a reaction vessel, add the aryl iodide (1.0 mmol, 1.0 equiv), 1-cyclopentylpiperazine hydrochloride (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), ligand (0.2 mmol, 20 mol%), and base (3.0 mmol, 3.0 equiv).

-

Add the anhydrous solvent (5 mL).

-

Seal the vessel and heat the reaction mixture to 100-160 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and expected outcomes for the N-arylation of 1-cyclopentylpiperazine with various aryl halides. The data is compiled from representative examples in the literature and serves as a guideline for reaction optimization.

Table 1: Buchwald-Hartwig Amination - Ligand and Aryl Halide Comparison

| Entry | Aryl Halide (Ar-X) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Ar-Br | XPhos (2) | NaOt-Bu (2.5) | Toluene | 100 | 4-12 | >90 |

| 2 | Ar-Cl | RuPhos (3) | LHMDS (2.5) | 1,4-Dioxane | 110 | 12-24 | 70-85 |

| 3 | Ar-I | SPhos (2) | K₃PO₄ (3.0) | Toluene | 90 | 2-8 | >95 |

| 4 | Ar-Br (hindered) | BrettPhos (4) | KOt-Bu (3.0) | Toluene | 110 | 18-36 | 60-75 |

Table 2: Ullmann Condensation - Conditions for Aryl Iodides

| Entry | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | L-Proline (20) | K₂CO₃ (3.0) | DMSO | 120 | 24-48 | 65-80 |

| 2 | 1,10-Phenanthroline (20) | K₃PO₄ (3.0) | DMF | 140 | 18-36 | 70-85 |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| No or low conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a pre-catalyst or ensure proper in-situ generation of Pd(0).[9] |

| Poor ligand choice | For hindered amines, use bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[1][9] | |

| Insufficient base | When using the HCl salt, ensure at least 2 equivalents of base are used for neutralization and the reaction. Consider a stronger base like LHMDS. | |

| Dehalogenation of aryl halide | β-hydride elimination | Use a more sterically hindered ligand. Lower the reaction temperature. |

| Formation of side products | Homocoupling | Lower the reaction temperature and catalyst loading.[9] |

Workflow for Protocol Selection

Caption: A decision-making workflow for selecting the appropriate coupling protocol.

References

-

Inorganic Chemistry Frontiers. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. RSC Publishing. Retrieved from [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Retrieved from [Link]

-

Request PDF. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. Retrieved from [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Retrieved from [Link]

-

Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 130(20), 6586–6596. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]

-

Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34645–34659. Retrieved from [Link]

-

Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Ullmann coupling of aryl halides to yield planar eight-membered... Retrieved from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

-

Wang, Z., et al. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 30(9), 1957. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

-

Pizarro, L., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1775. Retrieved from [Link]

Sources

- 1. entegris.com [entegris.com]

- 2. reddit.com [reddit.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Preparation of Piperazine-Based Antagonists Using 1-Cyclopentylpiperazine

Executive Summary